molecular formula C23H23ClN2O B14951287 [2-(3-Chlorophenyl)-3-methylquinolin-4-yl](4-methylpiperidin-1-yl)methanone

[2-(3-Chlorophenyl)-3-methylquinolin-4-yl](4-methylpiperidin-1-yl)methanone

Cat. No.: B14951287
M. Wt: 378.9 g/mol
InChI Key: VTLQXGDMMVYMNX-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-3-methylquinolin-4-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a chlorophenyl group and a piperidinyl methanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3-methylquinolin-4-ylmethanone typically involves multi-step organic reactionsThe final step involves the addition of the piperidinyl methanone moiety via a Mannich reaction, which is a three-component reaction involving formaldehyde, a secondary amine, and a carbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3-methylquinolin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl group or the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Chlorophenyl)-3-methylquinolin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, 2-(3-Chlorophenyl)-3-methylquinolin-4-ylmethanone is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3-methylquinolin-4-ylmethanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the piperidinyl methanone moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a similar core structure but lacking the chlorophenyl and piperidinyl methanone groups.

    Chloroquine: A well-known antimalarial drug with a quinoline core and a different substitution pattern.

    Piperidine: A simpler analog that lacks the quinoline core but shares the piperidinyl moiety.

Uniqueness

What sets 2-(3-Chlorophenyl)-3-methylquinolin-4-ylmethanone apart is its combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C23H23ClN2O

Molecular Weight

378.9 g/mol

IUPAC Name

[2-(3-chlorophenyl)-3-methylquinolin-4-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C23H23ClN2O/c1-15-10-12-26(13-11-15)23(27)21-16(2)22(17-6-5-7-18(24)14-17)25-20-9-4-3-8-19(20)21/h3-9,14-15H,10-13H2,1-2H3

InChI Key

VTLQXGDMMVYMNX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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